molecular formula C7H15N B1265683 4-Ethylpiperidine CAS No. 3230-23-7

4-Ethylpiperidine

Cat. No.: B1265683
CAS No.: 3230-23-7
M. Wt: 113.2 g/mol
InChI Key: KWHPWBXOLZTZMJ-UHFFFAOYSA-N
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Description

4-Ethylpiperidine is an organic compound with the molecular formula C7H15N. It is a derivative of piperidine, where an ethyl group is attached to the fourth carbon of the piperidine ring. This compound is a colorless liquid with a characteristic amine odor. It is used in various chemical syntheses and has applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylpiperidine can be synthesized through several methods. One common method involves the alkylation of piperidine with ethyl halides under basic conditions. Another method is the reductive alkylation of pyridine with ethanol over a nickel catalyst. The reaction conditions typically involve high temperatures and pressures to facilitate the hydrogenation process .

Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of N-ethylpyridinium chloride using platinum oxide as a catalyst. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylpiperidone.

    Reduction: It can be reduced to form N-ethylpiperidine.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel or platinum catalyst is commonly used.

    Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.

Major Products:

    Oxidation: N-ethylpiperidone.

    Reduction: N-ethylpiperidine.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

4-Ethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylpiperidine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with receptors and enzymes, modulating their activity. The exact pathways depend on the specific application and the molecular targets involved .

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the ethyl group.

    N-Ethylpiperidine: Similar structure but with the ethyl group attached to the nitrogen atom.

    4-Methylpiperidine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 4-Ethylpiperidine is unique due to the position of the ethyl group on the fourth carbon of the piperidine ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to cross biological membranes .

Properties

IUPAC Name

4-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHPWBXOLZTZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186036
Record name 4-Ethylpiperidine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3230-23-7
Record name 4-Ethylpiperidine
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Record name 4-Ethylpiperidine
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Record name 3230-23-7
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Record name 4-Ethylpiperidine
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Record name 4-ethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-ethylpiperidine, incorporated within larger molecules, interact with thrombin, and what are the downstream effects of this interaction?

A1: Research on thrombin inhibitors demonstrates that when this compound is part of specific arginine amide derivatives, it contributes to the potent inhibition of thrombin's clotting activity. [, ] This inhibition occurs through the interaction of these derivatives with the enzyme's active site. [] For instance, the compound 1-[Nα-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine exhibited an I50 of 7.5 X 10-8 M. [] The inhibition mechanism involves preventing thrombin from converting fibrinogen to fibrin, thereby hindering clot formation. [] Interestingly, N-monosubstituted and N,N-disubstituted derivatives of Nα-dansyl-L-arginine amide, containing the this compound moiety, were found to be resistant to hydrolysis by thrombin and trypsin. []

Q2: Can you describe the adsorption behavior of this compound on steel surfaces and its implications for corrosion inhibition?

A2: Studies on the adsorption of corrosion inhibitors on steel reveal that this compound demonstrates chemisorption onto steel surfaces. [] Isotherms obtained at 30 °C indicate monolayer formation at equilibrium concentrations ranging from 2.5 to 5.0 x 10-3 M. [] The heat of adsorption from cyclohexane, determined through a specialized chromatographic method, suggests a strong interaction between the molecule and the steel surface. [] This adsorption behavior is promising for corrosion inhibition applications, as the formation of a protective layer on the steel surface can effectively hinder corrosive processes. []

Q3: What is the structural characterization of this compound?

A3:

    Q4: What is known about the structure-activity relationship (SAR) of compounds containing this compound, particularly in the context of thrombin inhibition?

    A4: Research on thrombin inhibitors suggests that the Nα-substituent on the arginine amide derivative significantly influences the inhibitory potency. [] Derivatives with bulky, hydrophobic Nα-substituents, like substituted naphthalenesulfonyl groups, along with the this compound moiety, tend to exhibit greater inhibitory activity against thrombin. [] This suggests that these structural features are crucial for binding to the enzyme's active site and hindering its activity.

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